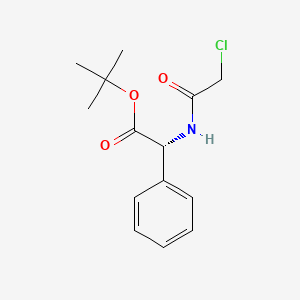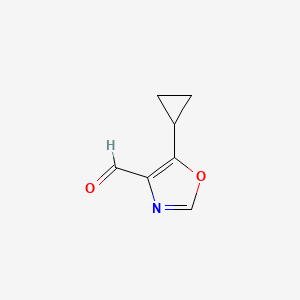
3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole (3-(1,3-BDOP)-1-(3,4-DCB)-1H-Pyrazole), also known as this compound or BDOP-DCB-pyrazole, is a heterocyclic organic compound containing a pyrazole ring and two benzene rings. It is a synthetic compound with potential applications in the fields of medicine, biochemistry, and organic chemistry. It is a versatile compound with a wide range of potential uses, including as an inhibitor of enzymes and as an antioxidant.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole has been studied extensively for its potential applications in medicine, biochemistry, and organic chemistry. It has been shown to be an effective inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been found to possess antioxidant properties, which may be useful in the prevention of oxidative damage caused by free radicals. Furthermore, it has been studied as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole is not yet fully understood. However, it is believed to involve the inhibition of enzymes, such as COX-2 and LOX, which are involved in the synthesis of prostaglandins and leukotrienes. In addition, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole have not been fully studied. However, it has been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the synthesis of prostaglandins and leukotrienes. In addition, it has been found to possess antioxidant properties, which may be beneficial in preventing oxidative damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole in laboratory experiments include its ability to inhibit the activity of enzymes such as COX-2 and LOX, as well as its potential to act as an antioxidant. Furthermore, it has a relatively low cost and is relatively easy to synthesize. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can inhibit the activity of other enzymes in addition to COX-2 and LOX.
Orientations Futures
The potential future directions for 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole include further exploration of its potential applications in medicine, biochemistry, and organic chemistry. In particular, further research is needed to better understand its mechanism of action and its potential biochemical and physiological effects. In addition, further studies are needed to explore its potential as an anticancer agent, as well as its potential for use as an antioxidant. Finally, additional research is needed to explore its potential for use in other areas, such as drug delivery and drug development.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole involves a multi-step process. The first step involves the reaction of 1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazolebenzodioxol-5-yl chloride and 3,4-dichlorobenzyl chloride in the presence of a base to form the desired pyrazole ring. This reaction is followed by the addition of a base to the reaction mixture, which leads to the formation of this compound(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[(3,4-dichlorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-3-1-11(7-14(13)19)9-21-6-5-15(20-21)12-2-4-16-17(8-12)23-10-22-16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVOXDBIIMJWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2622597.png)


![2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2622601.png)

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2622603.png)

![N-[cyano(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B2622606.png)
![Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide](/img/structure/B2622609.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2622613.png)


